molecular formula C28H46N2O5 B612882 Z-D-Thr(tbu)-OH dcha CAS No. 201275-65-2

Z-D-Thr(tbu)-OH dcha

Cat. No. B612882
CAS RN: 201275-65-2
M. Wt: 490.68
InChI Key: STGGZKHUOOUVBV-STEACBGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Thr(tbu)-OH dcha (also known as 2,4-dihydroxy-3-thiobutanoic acid) is a thiol-containing organic compound that is widely used in scientific research. It has a diverse range of applications, from the synthesis of polymers to the study of biological systems. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Z-D-Thr(tbu)-OH dcha.

Scientific Research Applications

Z-D-Thr(tbu)-OH dcha has a wide range of scientific research applications. It is used in the synthesis of polymers, such as polyurethanes and polyesters, which are used in a variety of industries. It is also used in the study of biological systems, such as the regulation of gene expression and the metabolism of lipids. Additionally, it is used in the study of drug delivery systems and the development of new drugs.

Mechanism of Action

The mechanism of action of Z-D-Thr(tbu)-OH dcha is not fully understood. However, it is believed to act as a catalyst in the synthesis of polymers, by stimulating the reaction between the thiol compound and the alcohol. It is also believed to act as an inhibitor of certain metabolic pathways, by blocking the activity of certain enzymes.
Biochemical and Physiological Effects
Z-D-Thr(tbu)-OH dcha has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C, which is involved in the regulation of gene expression. It has also been shown to inhibit the metabolism of lipids, which can lead to the accumulation of fatty acids in cells. Additionally, it has been shown to have anti-inflammatory effects, by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The use of Z-D-Thr(tbu)-OH dcha in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, it has a wide range of applications, from the synthesis of polymers to the study of biological systems. A limitation is that the mechanism of action of Z-D-Thr(tbu)-OH dcha is not fully understood, which can make it difficult to predict the outcome of certain experiments.

Future Directions

The use of Z-D-Thr(tbu)-OH dcha in scientific research is still in its infancy. There are a number of potential future directions for research. These include studying the effects of Z-D-Thr(tbu)-OH dcha on gene expression and metabolism, as well as its role in drug delivery systems and the development of new drugs. Additionally, further research is needed to better understand the mechanism of action of Z-D-Thr(tbu)-OH dcha, in order to optimize its use in laboratory experiments.

Synthesis Methods

Z-D-Thr(tbu)-OH dcha is synthesized through a process known as thioesterification. This involves the reaction of a thiol compound, such as thiobutanoic acid, with an alcohol, such as ethanol, in the presence of a catalyst such as sodium hydroxide. The reaction yields Z-D-Thr(tbu)-OH dcha as the product. The synthesis of Z-D-Thr(tbu)-OH dcha is relatively simple and can be conducted in a laboratory setting.

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGGZKHUOOUVBV-STEACBGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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